molecular formula C13H11N B1596424 2-(2-Phenethenyl)pyridine CAS No. 714-08-9

2-(2-Phenethenyl)pyridine

Cat. No.: B1596424
CAS No.: 714-08-9
M. Wt: 181.23 g/mol
InChI Key: JXMVSGDHAJYYOB-UHFFFAOYSA-N
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Description

2-(2-Phenethenyl)pyridine is an organic compound with the molecular formula C13H11N It is a derivative of pyridine, featuring a phenylethenyl group attached to the second position of the pyridine ring

Safety and Hazards

2-Styrylpyridine is considered hazardous. It causes serious eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Styrylpyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, 2-Styrylpyridine can bind to cytochrome P450 enzymes, influencing their activity and potentially altering the metabolism of other compounds. Additionally, it has been shown to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 2-Styrylpyridine on cellular processes are diverse and significant. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Styrylpyridine can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-Styrylpyridine exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Styrylpyridine has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Styrylpyridine can change over time due to factors such as stability and degradation. Studies have shown that 2-Styrylpyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to 2-Styrylpyridine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Styrylpyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, 2-Styrylpyridine can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing therapeutic benefits .

Metabolic Pathways

2-Styrylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The interaction of 2-Styrylpyridine with metabolic enzymes can also influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 2-Styrylpyridine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 2-Styrylpyridine can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect its localization and accumulation, thereby influencing its biological activity. For example, 2-Styrylpyridine may be transported into the nucleus, where it can interact with nuclear receptors and transcription factors .

Subcellular Localization

The subcellular localization of 2-Styrylpyridine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 2-Styrylpyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenethenyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with E-phenylethenylboronic acid under Suzuki coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Another method involves the reaction of 2-chloropyridine with phenylacetylene in the presence of a base, such as sodium amide, in liquid ammonia . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenethenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylethenylpyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenethenyl)pyridine is unique due to its ethylene bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAWAXVRXKIUQB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345907
Record name trans-2-(2-Phenylvinyl)pyridine
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-49-8, 714-08-9
Record name 2-(2-Phenylvinyl)pyridine, trans-
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Record name NSC149697
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Stilbazole
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Record name trans-2-(2-Phenylvinyl)pyridine
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Record name 2-styrylpyridine
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Synthesis routes and methods

Procedure details

The reaction was performed with 2-vinyl-phenylboronic acid (10 g, 0.0676 mol), 2-bromopyridine (12.64 g, 0.08 mol), tetrahydrofuran (100 ml), 2M potassium carbonate aqueous solution (26 ml), and tetrakis(triphenylphosphine) palladium (Pd(Ph3)4, 0.06 g, 1 mol %) according to Example 1. The yield was 75%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.64 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
0.06 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-styrylpyridine?

A1: 2-Styrylpyridine has the molecular formula C13H11N and a molecular weight of 181.23 g/mol.

Q2: What are the characteristic spectroscopic features of 2-styrylpyridine?

A2: 2-Styrylpyridine exhibits distinct absorption bands in the ultraviolet (UV) spectrum. [] The exact position of the maximum absorption frequency (νmax) is influenced by the solvent and substituents on the molecule. [] Studies using various organic solvents have shown a correlation between νmax and Hammett's substituent coefficients. []

Q3: How does UV irradiation affect 2-styrylpyridine in solution?

A3: Irradiation of 2-styrylpyridine in dilute cyclohexane solutions with UV light leads to photochemical cyclodehydrogenation, producing benzo[f]quinoline. [] This reaction pathway is also observed with substituted 2-styrylpyridines, yielding the corresponding substituted benzo[f]quinoline derivatives. []

Q4: Can 2-styrylpyridine undergo photodimerization?

A4: Yes, 2-styrylpyridine can undergo photodimerization upon UV irradiation. []

Q5: Does the photochemical behavior of 2-styrylpyridine change upon complexation?

A5: Yes, complexation significantly alters the photochemical reactivity of 2-styrylpyridine. For instance, γ-cyclodextrin complexation of 2-styrylpyridine in the solid state promotes the formation of syn-head-to-tail dimers upon UV irradiation. [] This contrasts with its behavior in solution, highlighting the influence of complexation on photochemical pathways. []

Q6: How does covalent attachment to porphyrin affect the photoisomerization of 2-stilbazole?

A6: When covalently linked to porphyrin (both free base and zinc complex), 2-stilbazole exhibits irreversible cis-to-trans photoisomerization upon visible light irradiation. [] Interestingly, the trans isomers of these conjugates do not undergo isomerization to the cis form under UV irradiation, unlike free 2-stilbazole. []

Q7: Can 2-styrylpyridine be brominated?

A8: Yes, research has explored the trans-bromination of 2-styrylpyridine using a palladacycle intermediate. [] This reaction leads to the formation of trans-1,2-dibromo-2-styrylpyridine, the structure of which has been characterized. []

Q8: How can 2-styrylpyridine be used in polymer synthesis?

A9: 2-Styrylpyridine serves as a valuable building block in the synthesis of various polymers. For example, it acts as a photoreactive group in the preparation of soluble polyimides, which are known for their high optical transparency and thermal stability. [, ] These polymers are synthesized through the reaction of a polyimide precursor with a 2-styrylpyridine derivative containing alkylene spacers. [, ]

Q9: What is the role of 2-styrylpyridine in ruthenium-catalyzed reactions?

A10: 2-Styrylpyridine is a key product in the ruthenium-mediated C-H functionalization of pyridine. [, ] The reaction proceeds through a mechanism involving vinylidene and pyridylidene ligands. [, ] The ruthenium complex [Ru(η5-C5H5)(py)2(PPh3)]+ acts as a catalyst for the coupling of pyridine with terminal alkynes, yielding 2-substituted E-styrylpyridines. [, ]

Q10: What are the characteristic fragmentation patterns of 2-styrylpyridine observed in mass spectrometry?

A11: Mass spectrometry studies on 2-styrylpyridine derivatives, particularly those with ortho-substituents like -OH, -NH2, and -CH3, reveal intriguing hydrogen migration processes upon electron impact. [] This migration involves the transfer of a hydrogen atom from the ortho-substituent to the pyridine nitrogen, followed by β-cleavage. [] This results in the formation of a common fragment ion with m/z = 93, likely proceeding through an eight-membered cyclic transition state. []

Q11: How does the nitro group affect the fragmentation of 2-stilbazole in mass spectrometry?

A12: The presence of a nitro group in the ortho position of 2-stilbazole significantly influences its fragmentation pattern under electron impact. [] The fragmentation process is initiated by the oxidation of the olefinic double bond by the ortho-nitro group. [] This interaction is absent in the meta and para isomers, highlighting the unique reactivity induced by the ortho-nitro group. []

Q12: How does the leaving group influence the intramolecular aromatic substitution reaction in 2-stilbazole ions?

A13: Mass spectrometry studies have shown that 2-stilbazole ions undergo intramolecular aromatic substitution to form 4a-azoniaphenanthrene ions. [, ] The energy requirements and energy release during this reaction are significantly affected by the nature of the leaving group. [, ] Measurements of ionization and appearance energies, along with kinetic energy release, suggest the reaction proceeds through an intermediate with a tetracoordinated carbon atom at the ortho position of the phenyl ring. [, ] The formation of this intermediate dictates the overall activation energy of the reaction. [, ] Furthermore, the partitioning of excess energy into internal and translational energy of the products is influenced by the leaving group, a relationship described by the Hammond postulate. [, ]

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